

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid structural analogs

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Compound of Interest

Compound Name: 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid

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An In-Depth Technical Guide to **1-(2,2-Diethoxyethyl)pyrazole-4-boronic Acid** and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

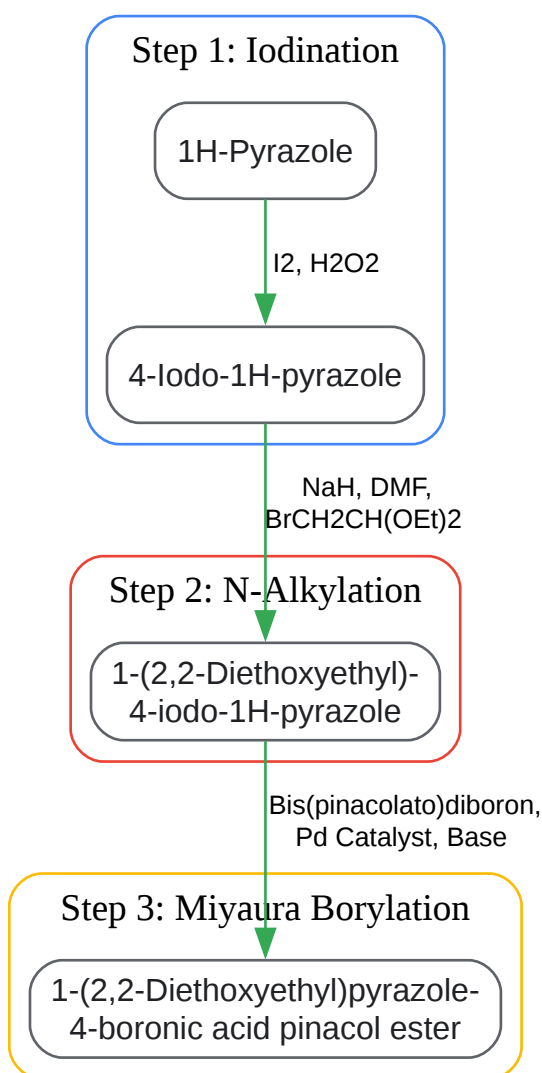
The pyrazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds. When functionalized with a boronic acid or its corresponding pinacol ester at the 4-position, it becomes a highly versatile building block for drug discovery and development. This transformation enables the use of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the efficient construction of complex molecular architectures.

This technical guide focuses on **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid** and its structural analogs. The N-substituent, particularly the acetal-protected aldehyde functionality of the 2,2-diethoxyethyl group, offers a unique handle for further synthetic modifications, making it a valuable intermediate. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this class of compounds, with a particular focus on their role as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. Pyrazole derivatives have shown significant promise as DPP-4 inhibitors, and the structural features of the title compound and its analogs make them intriguing candidates for further investigation in this area.^{[1][2][3]}

Synthesis and Characterization

The synthesis of N-substituted pyrazole-4-boronic acid pinacol esters typically involves a multi-step sequence. A plausible and efficient synthetic route for the title compound, **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid** pinacol ester, is detailed below. This pathway is constructed from established synthetic methodologies for similar pyrazole derivatives.[4][5][6]

Overall Synthetic Workflow



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Caption: Synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1H-pyrazole

This procedure is adapted from a general method for the iodination of pyrazole.^[5]

- Materials: 1H-Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Dichloromethane (DCM), Saturated Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
- Procedure:
 - To a stirred solution of 1H-pyrazole (1.0 eq) in water, add iodine (0.5-0.6 eq).
 - Slowly add 30% hydrogen peroxide (1.0-1.2 eq) dropwise while maintaining the temperature below 30°C.
 - Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
 - Upon completion, extract the mixture with dichloromethane (3x).
 - Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Iodo-1H-pyrazole.
- Characterization (Expected): The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

This protocol follows a general procedure for the N-alkylation of pyrazoles.^[4]

- Materials: 4-Iodo-1H-pyrazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 2-Bromo-1,1-diethoxyethane, Saturated

Ammonium Chloride (NH₄Cl) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

- Procedure:
 - To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an argon atmosphere, add a solution of 4-Iodo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
 - Allow the mixture to stir at 0°C for 30 minutes.
 - Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
 - Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
 - Filter the mixture and concentrate the solvent under reduced pressure.
 - Purify the crude product by silica gel column chromatography to isolate 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole.
- Characterization (Expected): The structure of the N-alkylated product would be confirmed using ¹H NMR, where the appearance of signals corresponding to the diethoxyethyl group and the disappearance of the N-H proton signal would be indicative. Mass spectrometry would confirm the molecular weight.

Step 3: Synthesis of **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid** pinacol ester (Miyaura Borylation)

This procedure is based on a general one-pot borylation/Suzuki reaction protocol.[\[6\]](#)[\[7\]](#)

- Materials: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole, Bis(pinacolato)diboron (B_2pin_2), Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$], Potassium Acetate (KOAc), 1,4-Dioxane.
- Procedure:
 - In a reaction vessel, combine 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), $Pd(PPh_3)_4$ (5-10 mol%), and potassium acetate (3.0 eq).
 - Evacuate and backfill the vessel with argon.
 - Add anhydrous 1,4-dioxane.
 - Heat the reaction mixture at 80-100°C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
 - Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
 - Concentrate the filtrate under reduced pressure.
 - Purify the residue by column chromatography on silica gel to afford the title compound.
- Characterization (Expected): The final product would be characterized by 1H NMR (signals for the pyrazole ring, the diethoxyethyl group, and a characteristic singlet for the methyl groups of the pinacol ester at ~1.3 ppm), ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact mass.

Physicochemical Properties of Structural Analogs

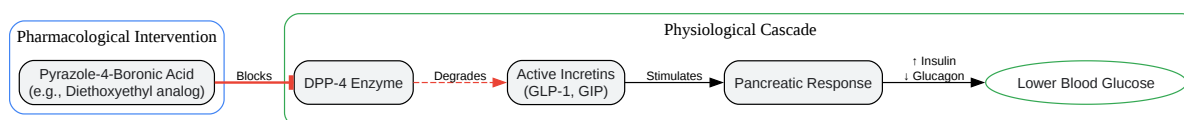
Quantitative data for the specific title compound is not readily available in public literature. However, data for several structural analogs with varying N-substituents provides a useful reference for predicting its properties. These analogs are typically available as their stable pinacol esters.

Compound Name	N-Substituent	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Melting Point (°C)
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid pinacol ester	-CH ₂ CH(OEt) ₂	C ₁₅ H ₂₇ BN ₂ O ₄	298.20	N/A	Not Reported
1-Methyl-4-pyrazole boronic acid pinacol ester[8]	-CH ₃	C ₁₀ H ₁₇ BN ₂ O ₂	208.06	761446-44-0	59-64
1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester	-CH ₂ CH ₃	C ₁₁ H ₁₉ BN ₂ O ₂	222.09	847818-70-6	44-49
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester	-CH(CH ₃) ₂	C ₁₂ H ₂₁ BN ₂ O ₂	236.12	879487-10-2	36-44
1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester	-CH ₂ CH ₂ OCH ₃	C ₁₂ H ₂₁ BN ₂ O ₃	252.12	847818-71-7	Not Reported
1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester[9]	-CH(CH ₃)OEt	C ₁₃ H ₂₃ BN ₂ O ₃	266.14	1029716-44-6	Not Reported

Biological Activity: DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 a validated therapeutic target for type 2 diabetes.[2] Pyrazole-containing compounds have been identified as potent DPP-4 inhibitors.[1][10]

Logical Pathway for DPP-4 Inhibition



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Caption: Mechanism of action for DPP-4 inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific IC_{50} values for **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid** are not available, studies on related pyrazole derivatives provide valuable insights into their structure-activity relationships as DPP-4 inhibitors.

Compound Scaffold	Key Substituents & Activity Notes	IC ₅₀ (nM)	Reference
Pyrazole-thiosemicarbazone	4-Bromo on benzylidene moiety showed highest potency.	1.266	[1]
Pyrazole-thiosemicarbazone	4-Trifluoromethyl on benzylidene moiety.	4.775	[1]
Pyrazole-thiosemicarbazone	4-Methoxy on benzylidene moiety.	43.312	[1]
Pyrazole-3-carbohydrazone	Various substitutions led to a range of inhibitory effects.	μM range	[10]
Dipeptide Boronic Acids	Proline boronic acid dipeptides are potent DPP-IV inhibitors.	nM range	[11]

These findings suggest that substitutions on the pyrazole scaffold can significantly modulate DPP-4 inhibitory activity. The electronic and steric properties of the substituents play a crucial role in the interaction with the enzyme's active site.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This is a generalized fluorescence-based assay protocol for determining the DPP-4 inhibitory activity of test compounds.

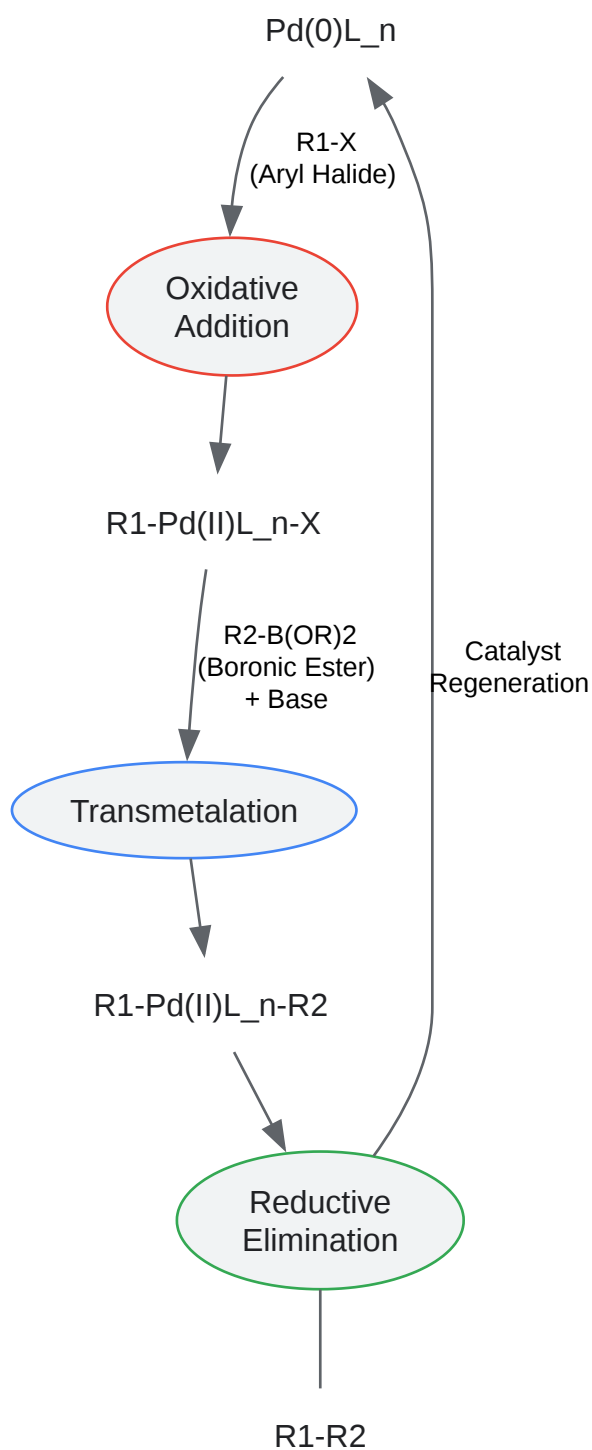
- Materials:
 - Human recombinant DPP-4 enzyme.
 - DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
 - Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

- Test compounds (e.g., **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid**) dissolved in DMSO.
- Reference inhibitor (e.g., Sitagliptin).
- 96-well black microplate.
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
- Procedure:
 - Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
 - In the wells of the 96-well plate, add 2 μ L of the compound dilutions. For control wells, add 2 μ L of DMSO.
 - Add 24 μ L of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
 - Incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 50 μ L of the DPP-4 substrate solution (e.g., 200 μ M Gly-Pro-AMC in Tris-HCl buffer) to each well.
 - Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for 30 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
 - Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Core Chemical Reactions and Mechanisms

The Suzuki-Miyaura coupling is central to the synthesis of the target molecules and a wide array of biaryl compounds. Understanding its mechanism is crucial for optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and drug discovery. Their synthesis, leveraging well-established methodologies like N-alkylation and Suzuki-Miyaura coupling, allows for the creation of diverse molecular libraries. The inherent biological relevance of the pyrazole scaffold, coupled with the synthetic versatility of the boronic acid pinacol ester and the latent aldehyde functionality, makes these molecules particularly attractive for developing novel therapeutics. The demonstrated activity of related pyrazole structures as DPP-4 inhibitors highlights a promising avenue for future research. This guide provides a foundational framework for the synthesis and evaluation of these compounds, encouraging further exploration of their structure-activity relationships and therapeutic potential.

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References

- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 9. CAS#:1029716-44-6 | 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester | Chemsrcc [m.chemsrc.com]
- 10. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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